![molecular formula C22H21N5O2 B3008635 N-苄基-2-[2-(4-乙基苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基]乙酰胺 CAS No. 951500-44-0](/img/no-structure.png)

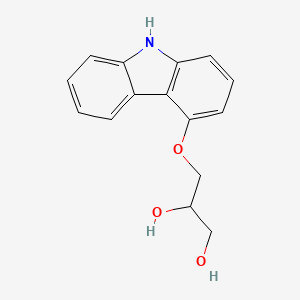

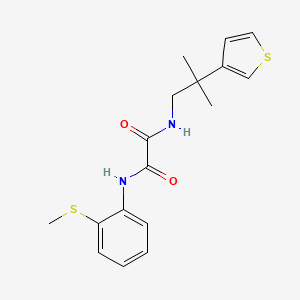

N-苄基-2-[2-(4-乙基苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the design and construction of molecules with specific heterocyclic cores that are believed to confer biological activity. For instance, the first paper describes the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . Similarly, the second paper discusses the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, with the structures of certain compounds confirmed by X-ray crystallography . The third paper presents the synthesis of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, indicating a diverse approach to constructing these heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are crucial for their potential biological activities. In the second paper, the structures of compounds 6d and 6l were elucidated by X-ray crystallography, providing detailed insights into their three-dimensional conformations . Such structural analyses are essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the construction of heterocyclic systems. The papers do not provide detailed reaction mechanisms, but it is clear that the synthesis routes are designed to yield compounds with specific structural features that are hypothesized to be responsible for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly discussed in the provided papers. However, the compounds' potential as antitumor, antioxidant, and antimicrobial agents suggests that they possess the necessary chemical properties to interact with biological systems effectively . The antiproliferative activity against cancer cell lines and radical scavenging activity indicate that these compounds may have specific physical and chemical characteristics that enable them to exert their biological effects.

科学研究应用

合成和化学性质

合成技术: Panchal 和 Patel (2011) 的一项研究概述了一种合成相关三嗪衍生物的方法。这涉及使 4-氨基-4H-1,2,4-三唑与乙酰氯反应,然后与各种芳香醛反应以生成丙烯酰胺衍生物 (Panchal 和 Patel,2011).

结构表征: Fadda 等人 (2017) 的一项研究描述了杂环化合物的合成,包括三嗪衍生物。这些化合物的表征是使用各种光谱方法完成的,证明了在该化学类别中创建多样结构的可行性 (Fadda 等,2017).

抗癌和抗菌活性: Riyadh 等人 (2013) 合成了基于安替比林的杂环化合物,包括三嗪衍生物,并检查了它们的抗癌和抗菌活性。这表明此类化合物的潜在生物医学应用 (Riyadh 等,2013).

新型衍生物的合成: Farag 等人 (2004) 的研究提出了一种合成吡啶酮、吡唑并[2,3-a]嘧啶和吡唑并[5,1-c]三嗪的方法,表明从类似化学框架生成各种衍生物的多功能性 (Farag 等,2004).

潜在应用

抗菌活性: Altıntop 等人 (2011) 研究了与本化合物在结构上相关的三唑衍生物的抗菌活性。这表明在对抗微生物感染中可能的应用 (Altıntop 等,2011).

杀虫性质: Kurasawa 等人 (1988) 的一项研究探讨了三嗪衍生物与各种化合物的反应,导致合成具有潜在杀虫性质的化合物 (Kurasawa 等,1988).

杂环化合物的合成: Mahmood 和 Ahmad (2020) 展示了各种杂环化合物的合成,包括三嗪衍生物,这些化合物可在化学和制药工业中具有多种应用 (Mahmood 和 Ahmad,2020).

杀虫剂和生化影响: Soliman 等人 (2020) 研究了生物活性杂环化合物的合成,包括吡唑并[5,1-c][1,2,4]三嗪,用作杀虫剂。这突出了此类化合物的农业潜力 (Soliman 等,2020).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.6 mmol) and sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and acidify with acetic acid. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine as a yellow solid (1.3 g, 85%).", "Step 3: Dissolve 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine (0.5 g, 2.4 mmol) and benzyl bromide (0.7 g, 3.6 mmol) in acetonitrile (10 mL). Add sodium bicarbonate (0.6 g, 7.2 mmol) and stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide as a white solid (0.6 g, 70%)." ] } | |

CAS 编号 |

951500-44-0 |

分子式 |

C22H21N5O2 |

分子量 |

387.443 |

IUPAC 名称 |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

InChI |

InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |

InChI 键 |

SLCMMNKQENUJDP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)